molecular formula C25H22N2O2 B11680294 1-[(E)-(diphenylhydrazinylidene)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol

1-[(E)-(diphenylhydrazinylidene)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol

Cat. No.: B11680294
M. Wt: 382.5 g/mol
InChI Key: TUECGFVBKUKEBR-YZSQISJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-HYDROXY-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-CARBALDEHYDE 1,1-DIPHENYLHYDRAZONE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a dibenzofuran core, which is a fused heterocyclic structure, and is further modified with hydroxy, carbaldehyde, and diphenylhydrazone groups. These modifications impart distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-CARBALDEHYDE 1,1-DIPHENYLHYDRAZONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dibenzofuran Core: This can be achieved through cyclization reactions involving appropriate aromatic precursors.

    Introduction of Hydroxy and Carbaldehyde Groups: Functionalization of the dibenzofuran core with hydroxy and carbaldehyde groups can be carried out using selective oxidation and substitution reactions.

    Formation of the Diphenylhydrazone: The final step involves the condensation of the carbaldehyde derivative with diphenylhydrazine under acidic or basic conditions to form the diphenylhydrazone moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-CARBALDEHYDE 1,1-DIPHENYLHYDRAZONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbaldehyde group can be reduced to primary alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbaldehyde group can produce primary alcohols.

Scientific Research Applications

2-HYDROXY-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-CARBALDEHYDE 1,1-DIPHENYLHYDRAZONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-HYDROXY-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-CARBALDEHYDE 1,1-DIPHENYLHYDRAZONE exerts its effects involves its interaction with specific molecular targets. The hydroxy and carbaldehyde groups can form hydrogen bonds with target molecules, while the diphenylhydrazone moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-Hydroxy-6,7,8,9-Tetrahydrodibenzo[B,D]Furan-1-Carbaldehyde Diphenylhydrazone: Similar structure with a bromine substituent.

    6,7,8,9-Tetrahydrodibenzo[B,D]Furan-2-Ol: Lacks the carbaldehyde and diphenylhydrazone groups.

    3,4,6,7,8,9-Hexahydrodibenzo[B,D]Furan-1-(2H)-Ketone Oxime: Contains an oxime group instead of a diphenylhydrazone.

Uniqueness

The uniqueness of 2-HYDROXY-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-CARBALDEHYDE 1,1-DIPHENYLHYDRAZONE lies in its combination of functional groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

1-[(E)-(diphenylhydrazinylidene)methyl]-6,7,8,9-tetrahydrodibenzofuran-2-ol

InChI

InChI=1S/C25H22N2O2/c28-22-15-16-24-25(20-13-7-8-14-23(20)29-24)21(22)17-26-27(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-12,15-17,28H,7-8,13-14H2/b26-17+

InChI Key

TUECGFVBKUKEBR-YZSQISJMSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3/C=N/N(C4=CC=CC=C4)C5=CC=CC=C5)O

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3C=NN(C4=CC=CC=C4)C5=CC=CC=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.